N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
Description
N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide (CAS: 478080-04-5) is a benzimidazole-derived compound featuring a trifluoromethyl substituent on the benzimidazole core and a 4,6-dimethylpyridinyl group linked via a propanamide bridge. Its structure combines aromatic heterocycles with electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties. The compound’s synthesis typically involves multi-step reactions, including amidation and coupling processes, to integrate these functional moieties .
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-10-8-11(2)22-15(9-10)24-16(26)12(3)25-14-7-5-4-6-13(14)23-17(25)18(19,20)21/h4-9,12H,1-3H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFSTRVKICGKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C(C)N2C3=CC=CC=C3N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126781 | |
| Record name | N-(4,6-Dimethyl-2-pyridinyl)-α-methyl-2-(trifluoromethyl)-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478080-04-5 | |
| Record name | N-(4,6-Dimethyl-2-pyridinyl)-α-methyl-2-(trifluoromethyl)-1H-benzimidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478080-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,6-Dimethyl-2-pyridinyl)-α-methyl-2-(trifluoromethyl)-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide, also known by its CAS number 478080-04-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing various studies, data tables, and case studies to provide a comprehensive overview.
Basic Information
- Chemical Formula : C18H17F3N4O
- Molecular Weight : 362.35 g/mol
- CAS Number : 478080-04-5
Structure
The compound features a pyridine and benzimidazole moiety, which are known to contribute to various biological activities. The trifluoromethyl group is also significant for enhancing the compound's pharmacological properties.
Antitumor Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant antitumor properties. For instance, a study evaluated several benzimidazole compounds against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The findings revealed that certain derivatives demonstrated IC50 values as low as 6.26 μM in 2D assays, indicating potent antitumor activity .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 5 | HCC827 | 6.26 | 2D |
| 6 | NCI-H358 | 6.48 | 2D |
| 9 | A549 | 20.46 | 3D |
| 15 | A549 | 16.00 | 3D |
Antimicrobial Activity
In addition to antitumor effects, derivatives of benzimidazole have shown promising antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria revealed that certain compounds exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | Staphylococcus aureus | <10 μg/mL |
| 6 | Escherichia coli | <20 μg/mL |
The mechanism by which this compound exerts its biological effects likely involves interaction with DNA and inhibition of key enzymes associated with cancer cell proliferation. Studies have shown that similar compounds can bind to the minor groove of DNA, affecting replication and transcription processes .
Case Studies
- Case Study on Lung Cancer : A study involving the compound's analogs demonstrated significant inhibition of cell proliferation in lung cancer models. The results indicated a dose-dependent response with higher efficacy in monolayer cultures compared to three-dimensional cultures .
- Case Study on Antimicrobial Efficacy : In vitro testing on various bacterial strains highlighted the potential of these compounds as effective antimicrobial agents, with some achieving MIC values lower than conventional antibiotics .
Comparison with Similar Compounds
Structural Features
The target compound is structurally analogous to other benzimidazole derivatives but differs in substituents and linker regions. Key comparisons include:
Key Observations :
- Trifluoromethyl vs.
- Pyridinyl vs. Pyrimidinyl : The 4,6-dimethylpyridinyl group in the target compound may offer distinct steric and electronic interactions compared to the pyrimidinyl group in N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, influencing solubility and receptor affinity .
- Amide vs.
Key Observations :
- The target compound’s synthesis likely requires optimized coupling conditions due to steric hindrance from the trifluoromethyl and pyridinyl groups.
- Compound 42’s lower yield (67%) compared to the pyrimidinyl-benzimidazole (80%) suggests challenges in pyrazolopyrimidine functionalization .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The pyrimidinyl-benzimidazole compound forms intramolecular N–H⋯N hydrogen bonds, enhancing crystallinity . The target compound’s amide linker may promote intermolecular hydrogen bonding, affecting solubility .
- Thermal Stability : The pyrimidinyl-benzimidazole derivative has a high melting point (623 K), while the target compound’s stability remains uncharacterized in the provided evidence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
